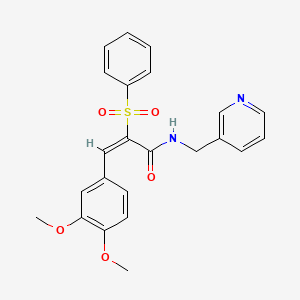![molecular formula C17H15ClN2O3S2 B12178419 N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178419.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group, a thiophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the thiazole ring: This can be achieved by reacting a thiophenyl derivative with a suitable thioamide under acidic or basic conditions.
Attachment of the acetamide group: This step involves the acylation of the thiazole intermediate with an acyl chloride or anhydride.
Introduction of the chloro-dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the chloro-dimethoxyphenyl group is introduced to the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: can be compared with other acetamides or thiazole derivatives.
This compound: can be compared with other chloro-dimethoxyphenyl compounds.
Uniqueness
- The unique combination of the chloro-dimethoxyphenyl group, thiophenyl group, and thiazolyl group in this compound may confer distinct chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C17H15ClN2O3S2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-22-13-8-14(23-2)12(7-11(13)18)20-16(21)6-10-9-25-17(19-10)15-4-3-5-24-15/h3-5,7-9H,6H2,1-2H3,(H,20,21) |
InChI Key |
SXRFUSQNUAPZSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)C3=CC=CS3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12178342.png)
![1-(4-methylpiperazin-1-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butane-1,4-dione](/img/structure/B12178345.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12178347.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12178352.png)

![7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12178364.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone](/img/structure/B12178371.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178382.png)

![[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12178396.png)
![2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide](/img/structure/B12178414.png)
![ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12178417.png)
![N-{4-[(4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B12178425.png)
